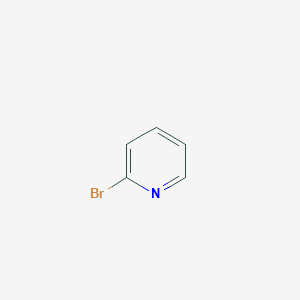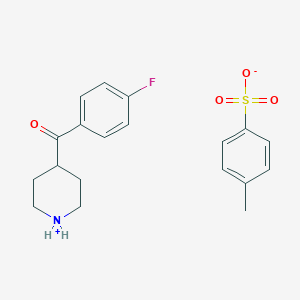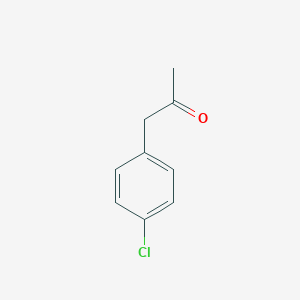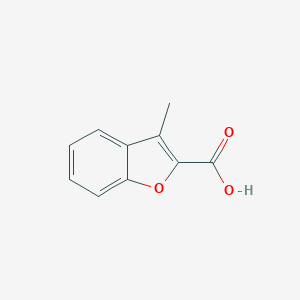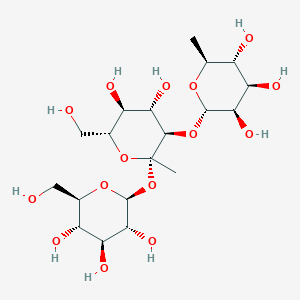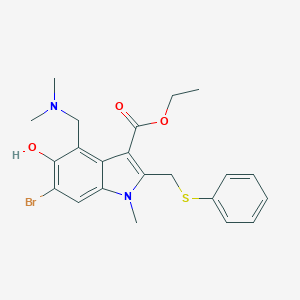![molecular formula C15H8O B144189 4H-环戊[def]菲-4-酮 CAS No. 5737-13-3](/img/structure/B144189.png)
4H-环戊[def]菲-4-酮
描述
4H-Cyclopenta[def]phenanthren-4-one (CPDP-4-one) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. CPDP-4-one is a member of the cyclopenta[def]phenanthren family of compounds, which are characterized by their four fused rings and a phenanthrene core. CPDP-4-one has been studied for its potential applications in biochemistry, physiology, and other scientific research applications.
科学研究应用
有机发光二极管 (OLED)
4H-环戊[def]菲-4-酮 (CPP) 是开发蓝色 OLED 的关键组成部分。由于其在显示和照明技术中的应用,创造稳定高效的蓝色 OLED 是一项重大挑战。 CPP 独特 的 结构 有助于 高性能 OLED 所需 的 光物理特性 .
光敏聚合物
CPP 作为光敏聚合物 的 有价值 的 结构单元,用于各种有机电子应用。 这些聚合物对于将光转化为电能或反之的器件至关重要,例如太阳能电池和光电探测器 .
有机太阳能电池 (OSC)
CPP 的 结构特性 使其成为在 OSC 中构建高性能电子给体/受体材料 的 绝佳候选者。 这些太阳能电池是更广泛 的 光伏技术类别 的 一部分,旨在有效地将太阳能转化为电能 .
新型共轭聚合物 的 合成
研究表明,CPP 可用于合成新型共轭聚合物,由于其可调谐 的 电子特性,这些聚合物 是 有前途 的 电子和光电子器件材料 .
属性
IUPAC Name |
tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBMPOMNSORDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205967 | |
| Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5737-13-3 | |
| Record name | 4H-Cyclopenta[def]phenanthren-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5737-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005737133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5737-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-CYCLOPENTA(DEF)PHENANTHREN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32SLO7BUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 4H-Cyclopenta[def]phenanthren-4-one and its derivatives?
A1: 4H-Cyclopenta[def]phenanthren-4-one can be synthesized through various methods. One approach involves a cascade reaction starting with propargylic diols, ultimately leading to the formation of diindeno-fused 4H-cyclopenta[def]phenanthrenes. Hydrolysis of these intermediates then yields the desired 4H-Cyclopenta[def]phenanthren-4-one []. Additionally, 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC) can be synthesized through the nitration of the parent ketone []. Further derivatization, such as Friedel–Crafts acetylations, can introduce various substituents at specific positions on the 4H-Cyclopenta[def]phenanthren-4-one scaffold [].
Q2: How does the structure of 4H-Cyclopenta[def]phenanthren-4-one influence its electron accepting properties?
A2: The presence of the carbonyl group in 4H-Cyclopenta[def]phenanthren-4-one significantly influences its electron-accepting properties. Introduction of nitro groups, as seen in 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC), further enhances these properties. TNC has been shown to be a better electron acceptor compared to 2,4,7-trinitro-9H-fluoren-9-one (TNF), forming charge-transfer complexes with polycyclic aromatic hydrocarbons (PAH) [].
Q3: What insights into the solid-state structure of 4H-Cyclopenta[def]phenanthren-4-one have been revealed by crystallographic studies?
A3: Crystallographic analysis of 4H-Cyclopenta[def]phenanthren-4-one has revealed that its asymmetric unit comprises four independent molecules. The crystal packing is characterized by aromatic π–π stacking interactions, with centroid–centroid distances measured at 3.5326 (18) Å [].
Q4: How does the position of substituents on the 4H-Cyclopenta[def]phenanthren-4-one framework affect its reactivity towards sulfonation?
A4: The sulfonation of 4H-Cyclopenta[def]phenanthrene and its carbonyl derivative exhibits regioselectivity. While sulfonation of the parent compound yields a mixture of 1-, 2-, 3-, and 8-sulfonic acids, the 8,9-dihydro derivative predominantly forms the 2-sulfonic acid. Interestingly, 4H-Cyclopenta[def]phenanthren-4-one primarily yields the 8-sulfonic acid, with minor amounts of the 1- and 2-isomers. These observations suggest that the keto group influences the kinetic and thermodynamic control of the sulfonation reaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





